Cas no 1000574-29-7 (4-Bromo-3,5-dichloroiodobenzene)

4-Bromo-3,5-dichloroiodobenzene is a halogenated aromatic compound featuring bromo, chloro, and iodo substituents on a benzene ring. Its multi-halogenated structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The presence of three distinct halogens offers selective reactivity, enabling precise functionalization for pharmaceutical, agrochemical, and materials science applications. The compound’s high purity and stability ensure reliable performance in demanding synthetic conditions. Its well-defined molecular structure also facilitates use in ligand design and catalytic systems. Suitable for research and industrial applications, it serves as a valuable building block for complex molecular architectures.
4-Bromo-3,5-dichloroiodobenzene structure
1000574-29-7 structure
Product Name:4-Bromo-3,5-dichloroiodobenzene
CAS No:1000574-29-7
MF:C6H2BrCl2I
MW:351.794551372528
CID:3157790
PubChem ID:44891214
Update Time:2025-05-22

4-Bromo-3,5-dichloroiodobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3,5-dichloroiodobenzene
    • 2-bromo-1,3-dichloro-5-iodobenzene
    • AKOS026671376
    • MFCD09878196
    • CS-0194698
    • FS-5897
    • E90298
    • 1000574-29-7
    • 898-697-7
    • MDL: MFCD09878196
    • Inchi: 1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
    • InChI Key: QPPMUOTUUHLYCY-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=C(C=1)Cl)Br)Cl

Computed Properties

  • Exact Mass: 349.776
  • Monoisotopic Mass: 349.776
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.5

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Additional information on 4-Bromo-3,5-dichloroiodobenzene

4-Bromo-3,5-Dichloroiodobenzene

4-Bromo-3,5-Dichloroiodobenzene (CAS No. 1000574-29-7) is a highly specialized aromatic compound with a unique combination of halogen substituents. This compound belongs to the family of haloarenes, which are widely studied for their versatile applications in organic synthesis and materials science. The molecule consists of a benzene ring substituted with bromine at the para position and chlorine atoms at the meta positions, along with an iodine atom. This specific substitution pattern makes it a valuable precursor in the synthesis of advanced materials and pharmaceutical intermediates.

The synthesis of 4-Bromo-3,5-Dichloroiodobenzene involves a series of halogenation reactions, typically starting from bromobenzene or chlorobenzene derivatives. The precise control of reaction conditions, such as temperature and catalyst selection, is crucial to achieve the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of 4-Bromo-3,5-Dichloroiodobenzene, making it more accessible for large-scale production.

One of the most notable applications of 4-Bromo-3,5-Dichloroiodobenzene is in the field of organometallic chemistry. Its ability to undergo nucleophilic aromatic substitution reactions makes it an ideal substrate for constructing complex aromatic systems. In particular, the iodine atom at the ortho position is highly reactive and can be readily replaced by various nucleophiles, such as metals or organometallic reagents. This property has been exploited in the synthesis of advanced materials like conductive polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated that incorporating 4-Bromo-3,5-Dichloroiodobenzene into MOFs can enhance their stability and catalytic activity for industrial processes.

In addition to its role in materials science, 4-Bromo-3,5-Dichloroiodobenzene has shown promise in pharmaceutical research. The compound serves as a valuable intermediate in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties. For example, researchers have successfully utilized this compound to synthesize analogs of natural products that exhibit selective cytotoxicity against cancer cells. The halogen substituents in 4-Bromo-3,5-Dichloroiodobenzene contribute to its unique electronic properties, which are critical for achieving the desired biological activity.

Another emerging application of 4-Bromo-3,5-Dichloroiodobenzene is in the development of sensors and diagnostic tools. Its ability to undergo reversible redox reactions under mild conditions makes it a candidate for use in electrochemical sensors for detecting trace amounts of hazardous substances. Recent breakthroughs in nanotechnology have enabled the integration of this compound into graphene-based sensors, significantly improving their sensitivity and selectivity.

The environmental impact of 4-Bromo-3,5-Dichloroiodobenzene has also been a topic of interest among researchers. While it is not classified as a hazardous substance under current regulations, its production and disposal must adhere to strict safety protocols to minimize any potential risks. Ongoing studies aim to develop greener synthesis methods that reduce waste generation and energy consumption during the production process.

In conclusion, 4-Bromo-3,5-Dichloroiodobenzene (CAS No. 1000574-29-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, pharmaceutical research, and sensor technology. As research continues to uncover new opportunities for this compound, its role in advancing scientific innovation is expected to grow further.

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